(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
This compound (CAS: 1808807-76-2) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (CF₃) substituent at the 4-position. Its molecular formula is C₁₁H₁₆F₃NO₄, with a molecular weight of 283.24 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-4-6(8(16)17)7(5-15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFRWCMZFYQBQP-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212064-03-3 | |
| Record name | rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 1808807-76-2) is a pyrrolidine derivative notable for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆F₃NO₄
- Molecular Weight : 283.25 g/mol
- IUPAC Name : (3R,4R)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- SMILES Notation : CC(C)(C)OC(=O)N1CC@HC@@HC1
These properties indicate that the compound possesses a trifluoromethyl group, which is often associated with enhanced biological activity and metabolic stability.
Research indicates that compounds with similar structural features can interact with various biological targets, including receptors and enzymes. The trifluoromethyl group is known to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Pharmacological Effects
- Antimicrobial Activity : Compounds in the pyrrolidine class have shown promise in inhibiting bacterial growth. Studies suggest that such derivatives can interfere with bacterial secretion systems, particularly the Type III secretion system (T3SS), which is crucial for the virulence of certain Gram-negative bacteria .
- Anti-inflammatory Properties : Some studies have indicated that similar compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that pyrrolidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Study 1: Inhibition of T3SS
In a recent study focusing on the inhibition of the T3SS in Citrobacter rodentium, a model for enteropathogenic E. coli infections, it was found that certain pyrrolidine derivatives significantly reduced the secretion of virulence factors at concentrations as low as 50 μM. This suggests a potential role for this compound in developing new antimicrobial therapies targeting bacterial virulence .
Study 2: Neuroprotective Activity
Another study explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and improve cell viability by modulating reactive oxygen species (ROS) levels .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS: 1227844-93-0) Molecular Formula: C₁₇H₂₀F₃NO₄ (MW: 359.34) . Key Differences:
- Contains a 4-(trifluoromethyl)phenyl substituent instead of a direct CF₃ on the pyrrolidine ring.
- Higher molecular weight (359.34 vs. 283.24) could reduce membrane permeability.
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1329835-75-7) Molecular Formula: C₁₇H₂₀F₂NO₄ (MW: 341.34) . Key Differences:
- 3,5-Difluorophenyl substituent provides electron-withdrawing fluorine atoms but lacks the strong inductive effect of CF₃.
- Fluorine atoms may improve metabolic stability compared to CF₃ due to reduced susceptibility to enzymatic oxidation.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37) . Key Differences:
- Piperidine ring (6-membered) vs. pyrrolidine (5-membered), increasing conformational flexibility.
Stereochemical and Ring-System Variations
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1R,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylic acid (CAS: 2450757-96-5) Molecular Formula: C₁₄H₂₃NO₅ (MW: 285.34) . Key Differences:
- Hydroxycyclobutyl substituent introduces hydrogen-bonding capability, contrasting with the hydrophobic CF₃.
- Racemic mixture may complicate enantiomer-specific biological activity.
(3R,4S)-4-(3-Bromophenyl)-1-(tert-butyl)pyrrolidine-3-carboxylic acid (CAS: 2126160-02-7) Molecular Formula: Not explicitly provided, but bromophenyl adds significant steric bulk . Key Differences:
- Bromine substituent increases molecular weight and may enhance halogen bonding in target interactions.
- tert-Butyl group (instead of Boc) lacks the carbamate’s hydrolytic stability.
Q & A
Q. What are the key considerations for synthesizing (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves:
- Stereoselective pyrrolidine ring formation : Use chiral auxiliaries or asymmetric catalysis to establish the (3R,4R) configuration. For example, enantioselective cyclization of proline derivatives with tert-butoxycarbonyl (Boc) protection .
- Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or electrophilic methods (e.g., Umemoto’s reagent) under anhydrous conditions .
- Carboxylic acid functionalization : Oxidize a hydroxymethyl or aldehyde intermediate to the carboxylic acid using Jones reagent or TEMPO/NaClO .
- Boc protection : Final Boc group installation via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions. For example, the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and Boc tert-butyl protons (δ ~1.4 ppm in ¹H NMR) .
- LCMS : Validate molecular weight (e.g., [M+H]+ expected at m/z ~312) and purity (>95% by HPLC with C18 columns and acetonitrile/water gradients) .
- IR : Confirm carbonyl stretches (Boc C=O at ~1680 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .
Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group:
- Reduces nucleophilicity at the pyrrolidine nitrogen, requiring stronger acids (e.g., TFA) for Boc deprotection .
- Enhances stability against metabolic degradation in biological studies, making the compound suitable for pharmacokinetic assays .
- Affects solubility : Increased lipophilicity may necessitate polar aprotic solvents (e.g., DMF) for reactions .
Advanced Research Questions
Q. How can stereochemical purity (3R,4R) be ensured during synthesis, and what analytical tools detect diastereomeric impurities?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents to separate enantiomers .
- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .
- Contradiction analysis : If ¹H NMR shows split peaks for methylene protons, this may indicate diastereomer formation due to incomplete stereocontrol during trifluoromethylation. Re-optimize reaction temperature (-78°C to 0°C) and catalyst loading (e.g., 10 mol% CuI) .
Q. What strategies resolve contradictory data between theoretical and observed LCMS molecular ion peaks?
- Methodological Answer :
- Adduct formation : Sodium ([M+Na]+) or potassium adducts may shift m/z. Use formic acid in the mobile phase to suppress adducts .
- Degradation products : Hydrolysis of the Boc group under acidic conditions generates [M-Boc+H]+. Validate stability via pH-controlled LCMS runs .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., C₁₂H₁₇F₃N₂O₄ requires m/z 310.1142) to rule out isobaric interferences .
Q. What is the mechanistic pathway for Boc deprotection in the presence of the trifluoromethyl group?
- Methodological Answer :
- Acid-mediated cleavage : Trifluoroacetic acid (TFA) protonates the Boc carbonyl oxygen, leading to tert-butyl cation elimination and CO₂ release. The trifluoromethyl group’s electron-withdrawing effect slows protonation, requiring extended reaction times (2–4 hours) compared to non-fluorinated analogs .
- Side reactions : Carboxylic acid protonation may occur, but this is reversible. Monitor by ¹H NMR for tert-butyl group disappearance (δ ~1.4 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
